5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide
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Overview
Description
5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a naphthalene ring system substituted with an amino group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide typically involves the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Sulfonation: 1-Aminonaphthalene undergoes sulfonation to form 1-aminonaphthalene-1-sulfonic acid.
Coupling: The sulfonic acid is then coupled with 2-methylaniline under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
Similar Compounds
5-Dimethylaminonaphthalene-1-sulfonyl chloride: Another naphthalene sulfonamide with applications in biochemistry.
N-(2-chlorophenyl)-1-naphthalene sulfonamide: Known for its efficacy against Leishmania tarentolae promastigotes.
3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid: Used in advanced leishmaniasis treatment.
Uniqueness
5-Amino-N-(2-methylphenyl)naphthalene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of an amino group and a sulfonamide group on the naphthalene ring makes it a versatile intermediate for various chemical syntheses and applications.
Properties
CAS No. |
648899-06-3 |
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Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-amino-N-(2-methylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-6-2-3-10-16(12)19-22(20,21)17-11-5-7-13-14(17)8-4-9-15(13)18/h2-11,19H,18H2,1H3 |
InChI Key |
BQAVGUNJVZBBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N |
Origin of Product |
United States |
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